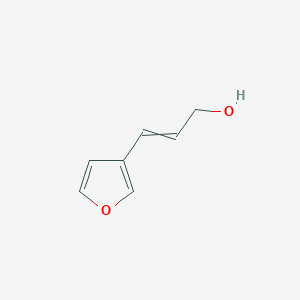

3-Furylallyl alcohol

描述

Contextualization of Allylic Alcohols in Heterocyclic Chemistry

Allylic alcohols, characterized by a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon double bond, are versatile intermediates in organic synthesis. Their reactivity stems from the presence of both the hydroxyl group and the alkene, allowing for a variety of transformations including oxidation, reduction, rearrangement, and substitution reactions. In heterocyclic chemistry, allylic alcohols serve as building blocks for the construction of diverse cyclic structures. For instance, allylic alcohol transposition reactions can be utilized in the synthesis of oxygen-containing heterocycles. nih.govresearchgate.net Metal-catalyzed reactions, such as those involving rhodium or palladium complexes, can facilitate transformations of allylic alcohols, including isomerization to carbonyl compounds or allylation of heterocycles. acs.orgmdpi.com The incorporation of an allylic alcohol moiety into a molecule containing a heterocycle, such as furan (B31954), introduces specific reaction pathways and synthetic opportunities.

Significance of the Furan Moiety in Chemical Synthesis

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. It is a widely utilized synthon in organic synthesis due to its unique reactivity. acs.org While possessing aromatic character, furan is less aromatic than benzene (B151609), allowing it to undergo reactions that disrupt its aromaticity, such as cycloaddition reactions (e.g., Diels-Alder) and oxidative ring opening. acs.orgwikipedia.org The furan moiety can also participate in electrophilic substitution reactions, typically at the 2- and 5-positions. ijabbr.com Furan derivatives are found in numerous natural products and biologically active compounds, highlighting the significance of incorporating this heterocycle into synthetic targets. ijabbr.comtubitak.gov.trutripoli.edu.ly Its reactivity profile makes it a valuable starting material or intermediate for constructing a wide range of complex molecules, including those with potential biological or material science applications. acs.orgijabbr.comtubitak.gov.tr

Research Landscape of 3-Furylallyl Alcohol and Analogues

The research landscape surrounding this compound and its analogues involves exploring synthetic routes to these compounds and investigating their chemical transformations. 3-(2-Furyl)allyl alcohol, an isomer of this compound, has been identified as a key chemical intermediate for synthesizing fine chemicals, polymers, and biofuels. researchgate.net Selective hydrogenation of 3-(2-furyl)acrolein (B1300914) can yield 3-(2-furyl)allyl alcohol. researchgate.net

Studies have also explored the reactivity of furylallyl alcohols in various catalytic reactions. For example, cyclocarbonylation of 3-furylallyl acetates in the presence of palladium catalysts has been reported, leading to the formation of benzofuran (B130515) derivatives. researchgate.netu-tokyo.ac.jp Unexpected transformations, such as allylic furan migration leading to 1,3-difurylpropenes, have also been observed when employing furylallyl alcohols as substrates in certain catalyzed reactions. rsc.orgrsc.org These findings highlight the complex and sometimes unexpected reactivity that can arise from the combination of the furan and allylic alcohol functionalities. Research continues to investigate novel synthetic methodologies utilizing furylallyl alcohol derivatives for the construction of diverse organic structures.

Here is a table summarizing some research findings related to furylallyl alcohol derivatives:

| Substrate Type | Reaction Type | Catalyst/Conditions | Observed Product(s) | Key Finding/Yields | Source |

| 3-(2-Furyl)acrolein | Selective Hydrogenation | PolyCTR-β-CD Ru(0) NPs, H₂ (1.0 MPa), H₂O/ethanol, 100°C, 12 h | 3-(2-Furyl)allyl alcohol | 91.6% conversion, 90.9% selectivity researchgate.net | researchgate.net |

| 3-Furylallyl acetates | Cyclocarbonylation | PdCl₂(PPh₃)₂, Ac₂O, NEt₃, CO (50-70 atm), 130-170°C | Acetoxybenzofurans | High yields reported for cyclization at the 2-position of the furan ring. researchgate.netu-tokyo.ac.jp | researchgate.netu-tokyo.ac.jp |

| Furylallyl alcohols | Yb(III)-catalyzed reaction | Yb(OTf)₃ | 1,3-Difurylpropenes | Unexpected allylic furan migration observed. rsc.orgrsc.org | rsc.orgrsc.org |

Structure

3D Structure

属性

分子式 |

C7H8O2 |

|---|---|

分子量 |

124.14 g/mol |

IUPAC 名称 |

3-(furan-3-yl)prop-2-en-1-ol |

InChI |

InChI=1S/C7H8O2/c8-4-1-2-7-3-5-9-6-7/h1-3,5-6,8H,4H2 |

InChI 键 |

DMDWFWFOYMRROK-UHFFFAOYSA-N |

规范 SMILES |

C1=COC=C1C=CCO |

产品来源 |

United States |

Synthetic Methodologies for 3 Furylallyl Alcohol and Its Precursors

Classical Approaches to Allylic Alcohol Synthesis

Traditional methods for synthesizing allylic alcohols often rely on well-established reactions involving the reduction of carbonyl compounds or olefination followed by functional group manipulation.

One of the most direct methods for preparing 3-furylallyl alcohol is the chemoselective reduction of the aldehyde group in 3-(2-furyl)acrolein (B1300914). This transformation requires a reagent that can selectively reduce the carbonyl group without affecting the conjugated carbon-carbon double bond (a 1,2-reduction).

Several metal hydride reagents are commonly employed for this purpose. The choice of reagent is critical to achieving high selectivity for the desired allylic alcohol over the fully saturated alcohol that would result from the reduction of both the aldehyde and the alkene.

Common Reducing Agents for α,β-Unsaturated Aldehydes:

| Reagent | Typical Conditions | Selectivity Outcome |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727)/water, 0°C to RT | Good selectivity for 1,2-reduction, but conjugate (1,4) reduction can be a side reaction. |

| Sodium borohydride/Cerium(III) chloride (Luche Reduction) | Methanol, -78°C to 0°C | Excellent selectivity for 1,2-reduction, minimizing conjugate addition. |

| Lithium aluminium hydride (LiAlH₄) | Diethyl ether or THF, -78°C to 0°C | Highly reactive; often leads to a mixture of 1,2- and 1,4-reduction products, reducing both the aldehyde and the alkene. |

The Luche reduction, which utilizes NaBH₄ in the presence of a lanthanide salt like CeCl₃, is particularly effective for the selective 1,2-reduction of α,β-unsaturated aldehydes like furylacrolein. The cerium ion coordinates to the carbonyl oxygen, enhancing its electrophilicity and directing the hydride attack to the carbonyl carbon.

An alternative classical approach involves constructing the carbon skeleton first using the Wittig reaction, followed by a reduction step. wikipedia.orgorganic-chemistry.org The Wittig reaction is a powerful method for converting aldehydes or ketones into alkenes through the reaction with a phosphonium (B103445) ylide. wikipedia.org

This strategy typically proceeds in two main steps:

Olefination: Furfural (B47365) is reacted with a stabilized phosphonium ylide, such as (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et). This reaction forms an α,β-unsaturated ester, specifically ethyl 3-(2-furyl)acrylate. Stabilized ylides are known to favor the formation of the (E)-alkene isomer, which corresponds to the trans geometry desired in this compound. organic-chemistry.org

Reduction: The resulting ester is then selectively reduced to the primary allylic alcohol. This requires a reagent capable of reducing an ester to an alcohol without affecting the C=C double bond. Reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures or Lithium aluminium hydride (LiAlH₄) are effective for this transformation.

This two-step sequence provides a reliable route to this compound from readily available starting materials, furfural and a suitable Wittig reagent. masterorganicchemistry.com

Modern Synthetic Strategies

Contemporary synthetic methods offer improved selectivity, milder reaction conditions, and pathways to chiral molecules through the use of advanced catalytic systems.

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles widely used for forming carbon-carbon bonds and synthesizing alcohols. libretexts.orgyoutube.com A direct synthesis of this compound can be envisioned by the reaction of a furan-based organometallic reagent with a suitable three-carbon electrophile.

For instance, 2-furylmagnesium bromide (a Grignard reagent) or 2-furyllithium can be reacted with acrolein. The nucleophilic furan (B31954) ring attacks the electrophilic carbonyl carbon of acrolein. libretexts.org A subsequent aqueous workup protonates the resulting alkoxide to yield this compound. Care must be taken with reaction conditions, as 1,4-conjugate addition can be a competing pathway. Using less polar solvents and low temperatures generally favors the desired 1,2-addition to the carbonyl group.

Catalytic hydrogenation offers a green and efficient alternative to stoichiometric metal hydride reagents for the reduction of furylacrolein. The primary challenge is to achieve high selectivity for the hydrogenation of the C=O bond while leaving the C=C bond intact. mdpi.com This is an area of active research, particularly in the context of converting biomass-derived platform molecules like furfural into value-added chemicals. researchgate.net

Research on the closely related hydrogenation of furfural to furfuryl alcohol provides significant insight. mdpi.com Various heterogeneous catalysts have been developed that show high selectivity for this type of transformation.

Catalyst Systems for Selective Hydrogenation of Furanic Aldehydes:

| Catalyst | Support | Conditions | Conversion (%) | Selectivity for Alcohol (%) |

|---|---|---|---|---|

| Platinum (Pt) | Boron Nitride (BN) | 10 bar H₂, 80°C, 3h | 94.2 | 96.3 |

| Platinum (Pt) | SiC-C Composite | 1.0 MPa H₂, 25°C | ~100 | High |

Data adapted from studies on furfural hydrogenation, which serves as a model for furylacrolein. researchgate.net

These catalyst systems, often involving platinum-group metals on specialized supports, can operate under relatively mild conditions and offer excellent selectivity for the desired allylic alcohol, preventing over-reduction to the saturated alcohol or furan ring opening. researchgate.net

The synthesis of enantioenriched this compound, where one enantiomer is produced in excess, requires asymmetric synthesis techniques. Since the alcohol carbon is a stereocenter, these methods are crucial for applications in pharmaceuticals and fine chemicals.

Several modern strategies can be applied:

Asymmetric Reduction of a Prochiral Ketone: The precursor ketone, 1-(2-furyl)prop-2-en-1-one, can be reduced enantioselectively using chiral catalysts. Asymmetric transfer hydrogenation, often employing ruthenium or rhodium catalysts with chiral diamine ligands, is a powerful method for this transformation. mdpi.com

Asymmetric Addition to an Aldehyde: Chiral allylic alcohols can be prepared by the asymmetric addition of vinyl nucleophiles to aldehydes. nih.gov In this approach, a vinyl organometallic reagent (e.g., vinylzinc or vinylboron species) could be added to furfural in the presence of a chiral ligand or catalyst to stereoselectively form the C-C bond and set the alcohol stereocenter simultaneously.

Catalytic Asymmetric Allylic Alkylation: While typically used to form C-C or C-N bonds, modifications of catalytic asymmetric allylic alkylation can be used to form C-O bonds, providing access to chiral allylic alcohols from prochiral starting materials. nih.govchemrxiv.org

These advanced methodologies leverage chiral catalysts to control the three-dimensional arrangement of atoms during the reaction, providing a direct route to optically active allylic alcohols. bris.ac.uknih.gov

Asymmetric Synthesis Methodologies

Enantioselective Hydrogenation of Precursors

The enantioselective hydrogenation of α,β-unsaturated carbonyl compounds is a powerful tool for the synthesis of chiral allylic alcohols. In the context of this compound, the direct precursor is 3-furylacrolein (B8718213). The key to this transformation lies in the use of chiral metal catalysts that can differentiate between the two enantiotopic faces of the double bond.

Ruthenium-based catalysts, particularly those incorporating chiral phosphine (B1218219) ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are widely employed for the asymmetric hydrogenation of unsaturated aldehydes and ketones. While specific studies on the enantioselective hydrogenation of 3-furylacrolein to this compound are not extensively detailed in the literature, the principles from related hydrogenations of furan-based enones are applicable. The catalyst, typically a ruthenium(II)-BINAP complex, coordinates to the carbonyl group and the double bond of the substrate, and hydrogen is delivered from a specific face, dictated by the chirality of the ligand.

Table 1: Key Parameters in Enantioselective Hydrogenation of Furan-Based Precursors

| Parameter | Description |

| Catalyst | Chiral transition metal complexes, commonly Ru(II) or Rh(I) with chiral ligands. |

| Chiral Ligand | BINAP and its derivatives are frequently used to induce enantioselectivity. |

| Substrate | An α,β-unsaturated furan derivative, such as 3-furylacrolein. |

| Solvent | Typically polar aprotic solvents like dichloromethane (B109758) or ethereal solvents. |

| Hydrogen Pressure | Varies depending on the catalyst and substrate, often in the range of 10-100 atm. |

| Temperature | Reaction temperatures are generally kept low to enhance enantioselectivity. |

The enantiomeric excess (ee) of the resulting this compound is highly dependent on the choice of catalyst, ligand, and reaction conditions. Optimization of these parameters is crucial to achieve high stereocontrol.

Enantioselective Alkylation Approaches

Enantioselective alkylation provides an alternative route to chiral alcohols. For the synthesis of this compound, this would involve the enantioselective addition of an ethyl group to 3-furylacrolein, followed by a reduction step. A prominent method for such transformations is the use of chiral ligands to control the stereochemical outcome of the addition of organometallic reagents to aldehydes.

Chiral sulfamide-amine alcohols have been demonstrated to be effective ligands in the asymmetric addition of diethylzinc (B1219324) to various aldehydes. In a hypothetical synthesis of a precursor to this compound, 3-furylacrolein would be treated with diethylzinc in the presence of a chiral sulfamide-amine alcohol ligand. This would generate a chiral ketone, which could then be stereoselectively reduced to afford the desired chiral this compound. The choice of the chiral ligand is critical for achieving high enantioselectivity in the initial alkylation step.

Chiral Resolution Techniques

When a racemic mixture of this compound is synthesized, chiral resolution can be employed to separate the two enantiomers. Kinetic resolution is a common strategy where one enantiomer reacts faster with a chiral reagent or catalyst, leaving the unreacted enantiomer in excess.

Several methods for the kinetic resolution of allylic alcohols have been developed:

Chiral Phosphoric Acid-Catalyzed Intramolecular Allylic Substitution: In this method, a chiral phosphoric acid catalyzes the intramolecular cyclization of one enantiomer of a suitably functionalized allylic alcohol at a significantly higher rate than the other. This allows for the separation of the unreacted, enantiomerically enriched alcohol.

Non-enzymatic Acylation: Chiral catalysts can be used to selectively acylate one enantiomer of a racemic alcohol. The resulting ester can then be separated from the unreacted alcohol. Subsequent hydrolysis of the ester yields the other enantiomer of the alcohol.

Enzymatic Resolution: Lipases are frequently used enzymes for the kinetic resolution of alcohols through enantioselective acylation or deacylation.

Table 2: Comparison of Chiral Resolution Techniques for Allylic Alcohols

| Technique | Chiral Agent | Principle | Separation Method |

| Phosphoric Acid Catalysis | Chiral Phosphoric Acid | Enantioselective intramolecular cyclization | Chromatography |

| Non-enzymatic Acylation | Chiral Acylating Agent/Catalyst | Enantioselective acylation | Chromatography |

| Enzymatic Resolution | Lipase | Enantioselective acylation/deacylation | Chromatography |

Sharpless Epoxidation or Dihydroxylation in Chiral Induction

The Sharpless asymmetric epoxidation and dihydroxylation are powerful methods for introducing chirality into molecules containing double bonds.

The Sharpless asymmetric dihydroxylation can be applied to vinylfurans, which are precursors to this compound. nih.gov In this reaction, a vinylfuran is treated with osmium tetroxide in the presence of a chiral quinine-based ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL) and a stoichiometric co-oxidant. This results in the formation of a chiral diol with high enantioselectivity. nih.gov The resulting diol can then be chemically transformed into the target this compound. The stereochemistry of the diol is determined by the choice of the chiral ligand.

The Sharpless asymmetric epoxidation is specifically designed for the enantioselective epoxidation of allylic alcohols. wikipedia.org While this method would be applied to this compound itself for further functionalization rather than its synthesis, the principles of chiral induction are relevant. The reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate ligand, and tert-butyl hydroperoxide as the oxidant. wikipedia.org This reaction is highly predictable and provides access to epoxides with high enantiomeric purity. wikipedia.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved. This includes the development of more sustainable reaction conditions and the use of environmentally benign solvents.

Development of Sustainable Reaction Conditions

Sustainable synthetic routes to furan derivatives, including precursors to this compound, focus on minimizing waste, energy consumption, and the use of hazardous materials. Key strategies include:

Use of Solid Acid Catalysts: Replacing homogeneous acid catalysts with solid acids like zeolites or ion-exchange resins simplifies catalyst separation and recycling, reducing waste generation. researchgate.net

Ionic Liquids as Catalysts and Media: Ionic liquids can serve as both catalysts and solvents, often with high efficiency and the potential for recycling. They can facilitate reactions under milder conditions.

Solvent-Free Reactions: Conducting reactions without a solvent, for example by grinding solid reactants, can significantly reduce the amount of waste generated. researchgate.net

Biocatalysis: The use of enzymes, such as lipases for resolution, offers high selectivity under mild conditions, often in aqueous media. rsc.org

Table 3: Examples of Sustainable Approaches in Furan Derivative Synthesis

| Approach | Example | Advantages |

| Solid Acid Catalysis | Amberlyst® 15 for furan derivatization researchgate.net | Recyclable catalyst, reduced waste |

| Ionic Liquids | Use in dehydration of carbohydrates to furans | Recyclable, can act as both solvent and catalyst |

| Solvent-Free Conditions | Grinding reactions researchgate.net | No solvent waste, high atom economy |

| Biocatalysis | Lipase-catalyzed esterification of furfuryl alcohol rsc.org | High selectivity, mild conditions, biodegradable catalyst |

Utilization of Greener Solvents in Synthetic Protocols

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional volatile organic compounds (VOCs) are often toxic and contribute to air pollution. Greener alternatives are sought to replace them.

For reactions involving furan derivatives, 2-methyltetrahydrofuran (2-MeTHF) is a promising green solvent. rsc.orgsigmaaldrich.com It is derived from renewable resources such as corncobs and bagasse. sigmaaldrich.com Compared to traditional ethereal solvents like tetrahydrofuran (B95107) (THF), 2-MeTHF has a higher boiling point, is less water-miscible, and is more stable towards peroxide formation, which enhances safety. sigmaaldrich.com Its use in the synthesis of this compound and its precursors can significantly improve the sustainability of the process. Other green solvent options include cyclopentyl methyl ether (CPME) and bio-based solvents derived from terpenes. sigmaaldrich.com

Atom Economy Maximization in Synthesis

In the pursuit of sustainable chemical manufacturing, atom economy stands as a core principle of green chemistry, aiming to maximize the incorporation of all reactant atoms into the final product. The synthesis of this compound and its precursors can be significantly improved by adopting methodologies with high atom economy, thereby minimizing waste at a molecular level.

The following table compares the theoretical atom economy of different reduction methods for a generic furan aldehyde to the corresponding alcohol, illustrating the advantages of catalytic approaches.

| Reduction Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Sodium Borohydride Reduction | 4 R-CHO + NaBH₄ + 4 H₂O | 4 R-CH₂OH | NaB(OH)₄ | ~85% (Varies with aldehyde) |

| Catalytic Hydrogenation | R-CHO + H₂ | R-CH₂OH | None | 100% |

| Catalytic Transfer Hydrogenation (Isopropanol) | R-CHO + (CH₃)₂CHOH | R-CH₂OH | (CH₃)₂CO (Acetone) | ~62% (Varies with aldehyde) |

Note: The atom economy for the Sodium Borohydride reduction is an approximation and depends on the specific reaction stoichiometry and workup. The value for Catalytic Transfer Hydrogenation improves if the acetone (B3395972) byproduct is considered valuable.

By prioritizing methods like catalytic hydrogenation and designing multi-component or cycloaddition reactions for precursor synthesis, the production of this compound can align more closely with the principles of green and sustainable chemistry. researchgate.netjocpr.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. researchgate.netnih.gov These enhancements are attributed to the efficient and direct heating of the reaction mixture through dielectric heating, which can lead to rapid temperature increases and localized superheating effects.

In the context of this compound synthesis, microwave irradiation can be particularly beneficial for the reduction of its precursor, 3-furaldehyde (B129913). Reductions of carbonyl compounds, which can be sluggish under conventional heating, are often significantly accelerated with microwave assistance. cem.com For instance, the reduction of aldehydes using agents like sodium borohydride supported on alumina (B75360) can be achieved in a solvent-free environment under microwave irradiation, leading to high yields in just a few minutes. cem.com The application of this technique to 3-furaldehyde would be expected to provide a rapid and efficient route to this compound.

Furthermore, microwave technology can enhance catalytic reactions, such as the catalytic transfer hydrogenation mentioned in the previous section. The focused energy of microwaves can increase the activity of catalysts, potentially allowing for lower catalyst loading and even shorter reaction times. mdpi.com The synthesis of various heterocyclic compounds, including furan derivatives, has been shown to benefit from microwave assistance, with reactions often completing in minutes instead of hours. researchgate.netnih.govmdpi.com

The table below provides a comparative overview of reaction conditions for aldehyde reductions, illustrating the potential advantages of microwave-assisted methods based on findings for related compounds.

| Reaction | Heating Method | Reaction Time | Yield (%) | Reference Compound |

|---|---|---|---|---|

| Aldehyde Reduction with NaBH₄/Al₂O₃ | Conventional | Hours | Moderate to High | Generic Aromatic Aldehydes |

| Aldehyde Reduction with NaBH₄/Al₂O₃ | Microwave | 1-5 minutes | 80-93% | Generic Aromatic Aldehydes cem.com |

| Knoevenagel Condensation of Furfural | Conventional | 1-24 hours | Low to Moderate | Furfural mdpi.com |

| Knoevenagel Condensation of Furfural | Microwave | 2 minutes | ~95% | Furfural mdpi.com |

| Oxidation of Allylbenzene | Conventional | Hours | Moderate | Allylbenzene derivatives nih.gov |

| Oxidation of Allylbenzene | Microwave | <15 minutes | High | Allylbenzene derivatives nih.gov |

The application of microwave-assisted synthesis to the production of this compound offers a promising avenue for process optimization, aligning with the principles of green chemistry by reducing energy consumption and reaction times.

Biocatalytic and Bio-inspired Routes to Furan-containing Alcohols

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. researchgate.net The use of whole-cell biocatalysts or isolated enzymes for the production of furan-containing alcohols, such as this compound, operates under mild conditions (ambient temperature and pressure, neutral pH) and can achieve high enantioselectivity. mdpi.com

The synthesis of this compound can be achieved through the biocatalytic reduction of 3-furaldehyde. This transformation is analogous to the well-studied reduction of furfural to furfuryl alcohol by various microorganisms. bohrium.com Yeasts such as Saccharomyces cerevisiae and bacteria like Bacillus cereus have been shown to efficiently reduce furanic aldehydes. researchgate.netbohrium.com These organisms possess alcohol dehydrogenases (ADHs) that utilize cofactors like NADH or NADPH to stereoselectively reduce the aldehyde group to an alcohol. researchgate.netnih.govfrontiersin.org

Whole-cell biocatalysis is particularly advantageous as it provides a self-contained system with in-situ cofactor regeneration. mdpi.com For example, in the presence of a co-substrate like glucose, the microbial metabolism continuously regenerates the required NADH or NADPH, allowing the reduction reaction to proceed to high conversions. bohrium.com Research on furfural reduction by Saccharomyces cerevisiae NL22 demonstrated a conversion of 98% with a selectivity of 87.9% for furfuryl alcohol within 8 hours. researchgate.net Similar efficiencies could be expected for the reduction of 3-furaldehyde.

Isolated alcohol dehydrogenases can also be employed, offering higher purity and specificity. rsc.org The challenge of cofactor regeneration can be addressed by using a coupled-enzyme system, where a second enzyme (e.g., glucose dehydrogenase) regenerates the cofactor by oxidizing a sacrificial substrate. rsc.org Studies on ADHs from various sources have identified enzymes with high activity towards furanic aldehydes. researchgate.net

The following table summarizes findings from studies on the biocatalytic reduction of furfural, which serve as a model for the synthesis of this compound.

| Biocatalyst | Substrate | Co-substrate | Reaction Time | Conversion (%) | Selectivity/Yield (%) |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae NL22 (whole cells) | Furfural (62 mM) | Glucose | 8 h | 98% | 87.9% (Selectivity) researchgate.net |

| Bacillus cereus (resting cells) | Furfural (30 mM) | Glucose | Not specified | High | ~80% (Yield) bohrium.com |

| E. coli CCZU-T15 (whole cells) | Furfural | Not specified | Not specified | Not specified | 100% (Yield from furfural) mdpi.com |

| Co-immobilized ADH and GDH | 5-Hydroxymethylfurfural (HMF) | Glucose | 15 min | Quantitative | >99% (Selectivity) rsc.org |

These bio-inspired routes represent a sustainable and highly selective pathway to this compound and other furan-containing alcohols, aligning with the increasing demand for green manufacturing processes in the chemical industry.

Chemical Reactivity and Transformations of 3 Furylallyl Alcohol

Reactions Involving the Allylic Alcohol Functionality

The presence of both a double bond and a hydroxyl group in an allylic arrangement makes 3-furylallyl alcohol susceptible to a variety of chemical transformations. These reactions can be directed to either the alkene or the alcohol, or involve both functionalities, leading to a diverse array of products.

Dehydration Reactions to Alkene Derivatives

The dehydration of alcohols is a fundamental organic reaction that leads to the formation of alkenes through the elimination of a water molecule. libretexts.orguw.edu.plyoutube.com This transformation is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orguw.edu.pl The reaction can also be facilitated by solid catalysts like alumina (B75360) (Al₂O₃) or bismuth(III) triflate (Bi(OTf)₃) under specific conditions. uw.edu.plgoogle.comnih.gov

The mechanism of acid-catalyzed dehydration generally proceeds through either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) pathway, depending on the structure of the alcohol. byjus.com For a secondary allylic alcohol like this compound, the E1 mechanism is more likely. libretexts.org This process involves three key steps:

Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water). youtube.combyjus.comscience-revision.co.uk

Formation of a carbocation: The protonated alcohol loses a water molecule to form a resonance-stabilized allylic carbocation. youtube.combyjus.comscience-revision.co.uk The positive charge is delocalized over the furan (B31954) ring and the allylic system, which enhances the stability of this intermediate.

Deprotonation to form the alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a new π-bond and yielding the alkene product. byjus.comscience-revision.co.uk

In the case of this compound, dehydration would be expected to yield a conjugated diene, specifically 3-(1,3-butadienyl)furan, a valuable synthon in Diels-Alder reactions and other cycloadditions. The reaction conditions, particularly temperature and catalyst choice, can be optimized to favor the formation of the desired alkene derivative while minimizing side reactions such as polymerization or rearrangement. uw.edu.plgoogle.com

Table 1: General Conditions for Alcohol Dehydration

| Catalyst Type | Typical Reagents | Reaction Conditions | Mechanism | Reference |

| Protic Acids | H₂SO₄, H₃PO₄ | High Temperatures | E1 or E2 | libretexts.org, uw.edu.pl |

| Solid Acids | Al₂O₃, Zeolites | Vapor Phase, High Temperatures | E1cb or E1 | uw.edu.pl |

| Lewis Acids | Bi(OTf)₃ | Mild Temperatures | E1 | nih.gov |

Oxidation Pathways and Selective Control

The oxidation of alcohols is a cornerstone of organic synthesis, providing access to a wide range of carbonyl compounds. nih.gov this compound, being a secondary allylic alcohol, can be oxidized to the corresponding α,β-unsaturated ketone, 3-furylacrolein (B8718213). However, the presence of the furan ring and the double bond necessitates careful selection of oxidizing agents to achieve high selectivity and avoid over-oxidation or reaction at other sites.

Selective oxidation of allylic alcohols is a well-established field, with several reagents known to perform this transformation efficiently. nih.gov For instance, manganese dioxide (MnO₂) is a classic reagent for the chemoselective oxidation of allylic and benzylic alcohols. A more modern and often more reproducible method involves the use of manganese(III) acetate (B1210297) (Mn(OAc)₃) in conjunction with a catalytic amount of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov This system has been shown to be highly effective for the oxidation of allylic alcohols to their corresponding aldehydes or ketones in high yields under mild conditions. nih.gov

The control of selectivity in such reactions is crucial. The goal is to oxidize the hydroxyl group without affecting the furan ring or the carbon-carbon double bond. The Mn(OAc)₃/catalytic DDQ system exhibits a significant chemoselectivity, favoring the oxidation of allylic alcohols over other types of alcohols. nih.gov This selectivity arises from the specific mechanism of the oxidant, which preferentially interacts with the allylic C-H bond.

Other reagents that can be employed for the selective oxidation of allylic alcohols include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), although the toxicity of chromium often leads to the exploration of alternative methods. Milder, more environmentally friendly approaches are continuously being developed.

Table 2: Reagents for Selective Oxidation of Allylic Alcohols

| Reagent System | Key Features | Typical Products | Reference |

| MnO₂ | Heterogeneous, chemoselective for allylic/benzylic alcohols | Aldehydes, Ketones | nih.gov |

| Mn(OAc)₃ / cat. DDQ | Homogeneous, highly chemoselective for allylic alcohols, mild conditions | Aldehydes, Ketones | nih.gov |

| PCC (Pyridinium chlorochromate) | Generally effective, but chromium is toxic | Aldehydes, Ketones | --- |

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2 Pathways)

The hydroxyl group of an alcohol is a poor leaving group. chemistrysteps.com Therefore, direct nucleophilic substitution is generally not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. chemistrysteps.comsioc-journal.cn This can be achieved by protonation of the alcohol under acidic conditions, which transforms the leaving group from hydroxide (B78521) (OH⁻) to water (H₂O), a much more stable species. libretexts.org

Once activated, this compound can undergo nucleophilic substitution via either an Sₙ1 (substitution, nucleophilic, unimolecular) or Sₙ2 (substitution, nucleophilic, bimolecular) mechanism, depending on the reaction conditions and the nature of the nucleophile. chemistrysteps.comsioc-journal.cn

Sₙ1 Pathway: In the presence of a strong acid and a weak nucleophile, the reaction is likely to proceed through an Sₙ1 mechanism. libretexts.orgmasterorganicchemistry.com The protonated alcohol departs to form a resonance-stabilized allylic carbocation. This carbocation is then attacked by the nucleophile from either face, which can lead to a mixture of stereoisomers if the starting material is chiral. The stability of the furan-conjugated allylic carbocation makes the Sₙ1 pathway particularly favorable for this compound. libretexts.org

Sₙ2 Pathway: With a strong nucleophile and conditions that favor bimolecular reactions (e.g., aprotic polar solvents), an Sₙ2 pathway may be operative. chemistrysteps.com To facilitate an Sₙ2 reaction, the hydroxyl group is often converted into a sulfonate ester, such as a tosylate or mesylate. This creates a good leaving group that can be displaced by a strong nucleophile in a single concerted step, leading to inversion of stereochemistry at the reaction center.

The direct allylation of nucleophiles using allylic alcohols is considered a green chemistry approach as it avoids the generation of waste products associated with pre-activating the alcohol. sioc-journal.cn This can be achieved using Lewis or Brønsted acid catalysts to promote the formation of the allylic carbocation in situ. sioc-journal.cn

Esterification Reactions and Derivatization

Esterification is a common and important reaction of alcohols, leading to the formation of esters which are valuable in various fields, including fragrances, polymers, and pharmaceuticals. This compound can be readily converted into its corresponding esters through several methods.

One of the most common methods is the Fischer esterification , which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, typically sulfuric acid. masterorganicchemistry.com This is an equilibrium process, and to drive the reaction towards the ester product, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.com

A more reactive and often higher-yielding method involves the use of an acid chloride or acid anhydride . libretexts.orgchemguide.co.uk this compound can react with an acid chloride, such as acetyl chloride, in the presence of a base like pyridine. The base serves to neutralize the hydrochloric acid that is formed during the reaction. chemguide.co.uk The mechanism involves nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acid chloride, followed by elimination of the chloride ion. libretexts.org

This derivatization is not only useful for synthesizing new compounds but also for analytical purposes, such as gas chromatography, where conversion to a less polar ester can improve separation and detection.

Table 3: Common Esterification Methods for Alcohols

| Method | Reagents | Conditions | Key Features | Reference |

| Fischer Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Heat, often with excess alcohol | Equilibrium reaction | masterorganicchemistry.com |

| Acylation with Acid Chloride | Acid Chloride, Base (e.g., Pyridine) | Often at room temperature | High yielding, irreversible | libretexts.org, chemguide.co.uk |

| Acylation with Acid Anhydride | Acid Anhydride, Acid or Base Catalyst | Mild heating | Good yields, less reactive than acid chlorides | --- |

Carbon-Carbon Bond Forming Reactions

The allylic alcohol moiety in this compound can be utilized in various carbon-carbon bond-forming reactions, significantly expanding its synthetic utility.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While alcohols are not typically direct coupling partners, their derivatives or in situ activation can enable their participation in these reactions.

A prominent example is the Palladium-catalyzed Heck reaction , which involves the coupling of an unsaturated halide with an alkene. wikipedia.org While this compound itself is an alkene, its alcohol functionality can direct or participate in related coupling processes. For instance, allylic alcohols can be coupled with aryl or vinyl halides in the presence of a palladium catalyst. researchgate.netnih.gov The reaction often proceeds through an oxidative addition of the halide to the palladium(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination to afford the coupled product. The specific outcome can be influenced by the choice of ligands, base, and solvent. researchgate.net

More direct cross-coupling methods involving alcohols are also being developed. For example, palladium-catalyzed cross-coupling of alcohols with olefins can furnish complex ethers. nih.gov Furthermore, palladium-catalyzed C-O cross-coupling of alcohols with (hetero)aryl chlorides, facilitated by specialized biaryl phosphine (B1218219) ligands, provides a route to aryl ethers under mild conditions. organic-chemistry.orgmit.edu While this is a C-O bond formation, related methodologies can be adapted for C-C bond formation by first converting the alcohol to a suitable electrophile.

The direct cross-coupling of allylic alcohols with aryl- and alkenylboronic acids has also been reported, offering a direct route to arylated or vinylated products without the need for pre-functionalization of the alcohol. rsc.org

Reactions Involving the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). wikipedia.org The reactivity and regioselectivity of these substitutions are influenced by the directing effects of the substituents on the ring. wikipedia.org Substituent groups can be classified as either activating or deactivating, and as ortho-para directing or meta directing. wikipedia.org Activating groups increase the reaction rate by donating electron density to the ring, thereby stabilizing the cationic intermediate formed during the substitution. wikipedia.org

In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The mechanism generally involves two steps: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comuci.edu The first step is typically the rate-determining step because it disrupts the aromaticity of the ring. masterorganicchemistry.comuci.edu Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

The furan ring is susceptible to ring-opening reactions under certain conditions, particularly in the presence of acid. nih.govresearchgate.net For instance, the polymerization of furfuryl alcohol, a related compound, can involve ring-opening side reactions. nih.gov These reactions can be influenced by factors such as the type of acidic initiator and the water content. nih.gov The ring-opening of furfural (B47365), another furan derivative, is a key step in its conversion to valuable chemicals and can be catalyzed by iridium-based catalysts. researchgate.netosti.gov

Rearrangement reactions are also a feature of furan chemistry. The Overman rearrangement, for example, converts allylic alcohols into allylic amines via the rearrangement of an allylic trichloroacetimidate. organic-chemistry.org While not a direct reaction of the furan ring itself, the allylic alcohol functionality of this compound could potentially undergo such transformations. Other rearrangements, such as the Pinacol and Wolff rearrangements, involve the migration of groups to an electron-deficient center and are important in the synthesis of complex molecules. libretexts.org

The Achmatowicz reaction is a significant transformation in furan chemistry, involving the oxidative rearrangement of a furan derivative, typically a furfuryl alcohol, into a dihydropyran. nih.govwikipedia.org This reaction provides a valuable route to various pyranone derivatives, which are important intermediates in the synthesis of monosaccharides and other bioactive molecules. nih.govwikipedia.org

The reaction is typically carried out by treating the furfuryl alcohol with an oxidizing agent, such as bromine in methanol (B129727) or meta-chloroperoxybenzoic acid (m-CPBA), followed by acid-catalyzed rearrangement. wikipedia.orgchem-station.com The process essentially involves an oxidative cleavage of the furan ring followed by an intramolecular cyclization. nih.gov Recent advancements have explored more environmentally friendly methods, such as using visible light and a photocatalyst. beilstein-journals.orgbeilstein-journals.org

The general mechanism of the Achmatowicz reaction can be summarized as follows:

Oxidation of the furan ring to form a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate (in the case of using bromine in methanol).

Acid-catalyzed rearrangement of this intermediate to a dihydropyranone.

| Reagent/Condition | Product Type | Reference |

| Bromine in methanol, then dilute sulfuric acid | Dihydropyran | wikipedia.org |

| m-CPBA | Dihydropyranone | chem-station.com |

| Ru(bpy)3Cl2·6H2O, Na2S2O8, visible light | Dihydropyranone | beilstein-journals.orgbeilstein-journals.org |

Multi-component and Cascade Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. nih.gov These reactions are highly efficient and atom-economical. nih.gov Cascade reactions, similarly, involve a sequence of intramolecular reactions that occur in a single pot, often triggered by a single event.

This compound can be envisioned as a versatile building block in multi-component and cascade reactions leading to complex heterocyclic structures. The allylic alcohol moiety can participate in various cyclization and annulation strategies. For example, propargylic alcohols, which share reactivity patterns with allylic alcohols, are known to undergo cascade reactions. nih.gov

The development of three-component coupling reactions, such as those involving aldehydes, nitroalkenes, and aminoazoles, further highlights the possibilities for constructing complex molecules in a single step. researchgate.net The furan ring of this compound could act as a nucleophilic component in such reactions, leading to the formation of fused heterocyclic systems.

Catalysis in the Chemistry of 3 Furylallyl Alcohol

Transition Metal Catalysis

Transition metals play a significant role in mediating transformations of 3-furylallyl alcohol, enabling reactions such as cyclocarbonylation, heteroannulation, hydrogenation, radical sorting, and dihydroxylation.

Palladium-Catalyzed Transformations (e.g., Cyclocarbonylation, Heteroannulation)

Palladium catalysis has been successfully applied to the cyclocarbonylation and heteroannulation of substrates related to this compound. The cyclocarbonylation of 3-furylallyl acetates in the presence of palladium catalysts can lead to acetoxybenzofurans. acs.orgbuet.ac.bdresearchgate.netresearchgate.net This reaction typically involves the insertion of carbon monoxide into an allylic substrate, followed by cyclization. Palladium-catalyzed heteroannulation reactions, particularly involving acetylenic compounds and ortho-substituted phenols, have been reported for the synthesis of benzofurans. researchgate.netpsu.edu While the direct heteroannulation of this compound itself isn't explicitly detailed in the search results, the successful cyclocarbonylation of its acetate (B1210297) derivative and the general application of palladium in heteroannulation of related systems suggest potential reactivity for this compound under appropriate palladium-catalyzed conditions.

Ruthenium Nanoparticles in Hydrogenation

Ruthenium nanoparticles have demonstrated efficacy as catalysts in hydrogenation reactions of furanic compounds, which are structurally related to this compound. Studies have shown that ruthenium nanoparticles supported on materials like montmorillonite (B579905) or stabilized by polymers can catalyze the hydrogenation of 2-furaldehyde to furfuryl alcohol. researchgate.netmdpi.commdpi.comrsc.org Although the direct hydrogenation of this compound using ruthenium nanoparticles is not specifically described in the provided snippets, the established activity of these catalysts in hydrogenating furan (B31954) rings and aldehyde/ketone functionalities in related biomass-derived compounds suggests their potential utility for the hydrogenation of the furan ring or the double bond in this compound. Some research highlights the selective hydrogenation of the C=O bond over the furan ring in related substrates. mdpi.com

Nickel-Mediated Radical Sorting and Cross-Coupling

Nickel catalysis has emerged as a powerful tool for cross-coupling reactions, including those involving alcohol substrates, often proceeding through radical pathways. princeton.edunih.govprinceton.edunih.gov Nickel-mediated radical sorting is a concept where the nickel catalyst can selectively capture and differentiate between different radical species, influencing the outcome of cross-coupling reactions. princeton.edunih.govprinceton.edu This approach has been applied to the cross-coupling of alcohols, enabling the formation of new carbon-carbon bonds. nih.govnih.gov While direct examples of nickel-mediated radical sorting or cross-coupling specifically with this compound were not found in the search results, the general principles established for nickel-catalyzed cross-coupling of alcohols via radical intermediates suggest that this compound could potentially participate in such transformations, allowing for the formation of more complex molecular architectures. The mechanism often involves radical generation, selective binding of radicals to a Ni(II) center, and subsequent C-C bond formation. princeton.edu

Osmium Tetroxide in Dihydroxylation

Osmium tetroxide (OsO₄) is a well-established reagent for the cis-dihydroxylation of alkenes, converting a carbon-carbon double bond into a vicinal diol. wikipedia.orgmasterorganicchemistry.comlibretexts.orgorgosolver.com This reaction typically proceeds through a concerted cycloaddition mechanism involving the alkene and OsO₄, forming a cyclic osmate ester intermediate, which is subsequently hydrolyzed to yield the diol. wikipedia.orgmasterorganicchemistry.com The reaction is often carried out using a catalytic amount of OsO₄ in the presence of a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Given that this compound contains an allylic double bond, it is susceptible to dihydroxylation by osmium tetroxide, which would result in the formation of a diol functionality adjacent to the furan ring. The Sharpless asymmetric dihydroxylation is a well-known variant that can achieve high enantioselectivity using chiral ligands. wikipedia.org

Lewis Acid and Brønsted Acid Catalysis

Acid catalysis, encompassing both Lewis and Brønsted acids, is fundamental to many transformations of alcohols, including dehydration and etherification.

Acid-Catalyzed Dehydration and Etherification

Alcohols can undergo acid-catalyzed dehydration to form alkenes, or react with other alcohols to form ethers. youtube.comdoubtnut.comsavemyexams.comlibretexts.orgjove.comlibretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com Dehydration involves the elimination of a water molecule, typically favored at higher temperatures and in the presence of strong acids like sulfuric or phosphoric acid. libretexts.orglibretexts.org The mechanism often involves protonation of the hydroxyl group, followed by the loss of water to form a carbocation (for secondary and tertiary alcohols) or a concerted E2 elimination (for primary alcohols). doubtnut.comjove.comlibretexts.org Etherification, on the other hand, involves the reaction of two alcohol molecules with the loss of water, catalyzed by acid. youtube.commasterorganicchemistry.com This can occur symmetrically or unsymmetrically, often involving the formation of a carbocation intermediate from one alcohol which is then attacked by the oxygen of the other alcohol. youtube.com

For this compound, acid catalysis could potentially lead to dehydration, yielding a conjugated diene, or to etherification, either self-etherification to form a symmetrical ether or reaction with another alcohol to form an unsymmetrical ether. The specific outcome would depend on reaction conditions such as acid strength, temperature, and the presence of other alcohols. While specific examples of acid-catalyzed dehydration or etherification of this compound were not prominently featured in the search results, the general principles of acid catalysis on allylic alcohols and furan-containing alcohols suggest these reactions are plausible. For instance, acid-catalyzed etherification of furfuryl alcohol (a related furanic alcohol) has been reported. researchgate.netcardiff.ac.uk

Ytterbium(III) Catalysis in Heteroaryl Alcohol Condensation

Ytterbium(III) compounds, such as ytterbium(III) triflate, are known Lewis acid catalysts that have been explored in various organic transformations, including reactions involving alcohols. Research has shown the utility of ytterbium(III) triflate in catalyzing reactions of propargylic alcohols, such as tandem Friedel-Crafts alkylation/hydroarylation with phenols to form indenols. nih.gov While this demonstrates the potential of ytterbium(III) catalysis in reactions involving alcohols and aromatic systems, specific studies detailing the application of ytterbium(III) catalysis for the condensation of heteroaryl alcohols, particularly this compound, were not found in the provided search results.

Organocatalysis and Biocatalysis

Organocatalysis utilizes small organic molecules as catalysts, offering an alternative to traditional metal catalysis, often with advantages in terms of sustainability and selectivity. Biocatalysis employs enzymes or whole cells to catalyze chemical reactions, known for their high chemo-, regio-, and stereoselectivity, and ability to operate under mild conditions. magtech.com.cnnih.gov Biocatalytic approaches, particularly those involving alcohol dehydrogenases, have been successfully applied to the oxidation or reduction of various alcohols and the asymmetric synthesis of chiral alcohols. magtech.com.cnnih.govnih.govrsc.org Some studies have explored the biocatalytic reduction of furanic aldehydes, such as 5-hydroxymethylfurfural, using enzymes like alcohol dehydrogenases. rsc.org Despite the established utility of organocatalysis and biocatalysis in alcohol chemistry and transformations of related furanic compounds, specific research on the application of these methods directly to this compound was not identified in the search results.

Spectroscopic and Advanced Analytical Methodologies for Characterization of 3 Furylallyl Alcohol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 3-Furylallyl alcohol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for a complete spectral assignment.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides valuable information regarding the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electron density around the proton, with electronegative atoms and aromatic rings causing deshielding effects.

The furan (B31954) ring protons of this compound are expected to appear in the aromatic region of the spectrum. Specifically, the proton at the C2 position, being adjacent to the oxygen atom, is typically the most deshielded. The protons at the C4 and C5 positions will also resonate in this region, with their exact chemical shifts and coupling patterns determined by their relative positions on the furan ring.

The allylic protons exhibit characteristic chemical shifts and splitting patterns. The protons on the double bond (vinylic protons) will be deshielded compared to alkyl protons and will show coupling to each other (vicinal coupling) and to the protons of the adjacent methylene group (allylic coupling). The methylene protons adjacent to the hydroxyl group will be deshielded due to the electronegativity of the oxygen atom. The hydroxyl proton itself typically appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 (furan) | 7.4 - 7.6 | d | ~1.8 |

| H4 (furan) | 6.3 - 6.5 | t | ~1.8 |

| H5 (furan) | 7.3 - 7.5 | d | ~1.8 |

| H1' (vinylic) | 6.2 - 6.4 | dt | ~15.0, ~6.0 |

| H2' (vinylic) | 6.5 - 6.7 | d | ~15.0 |

| H3' (methylene) | 4.2 - 4.4 | d | ~6.0 |

| OH | Variable | br s | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms in the furan ring are characteristic, with the carbons adjacent to the oxygen atom (C2 and C5) appearing at a lower field (higher ppm) compared to the other furan carbons (C3 and C4). The allylic carbons also have predictable chemical shifts, with the carbon bearing the hydroxyl group being deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (furan) | 140 - 145 |

| C3 (furan) | 120 - 125 |

| C4 (furan) | 105 - 110 |

| C5 (furan) | 140 - 145 |

| C1' (vinylic) | 125 - 130 |

| C2' (vinylic) | 130 - 135 |

| C3' (methylene) | 60 - 65 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques

To unambiguously assign all the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For this compound, cross-peaks would be observed between the coupled vinylic protons, between the vinylic protons and the adjacent methylene protons, and between the protons on the furan ring. This information is crucial for establishing the proton-proton connectivity within the allyl and furan moieties.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for the direct assignment of the carbon signals based on the already assigned proton signals, or vice versa.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The most prominent feature will be the broad O-H stretching vibration of the alcohol group, typically appearing in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the primary alcohol will be observed in the 1050-1150 cm⁻¹ region.

The furan ring will exhibit several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1500-1600 cm⁻¹ region, and ring breathing and deformation modes at lower wavenumbers. The allylic C=C double bond will also show a stretching vibration, typically around 1640-1680 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (furan, vinyl) | 3000 - 3100 | Medium |

| C-H stretch (alkyl) | 2850 - 3000 | Medium |

| C=C stretch (alkene) | 1640 - 1680 | Medium |

| C=C stretch (furan) | 1500 - 1600 | Medium-Strong |

| C-O stretch (alcohol) | 1050 - 1150 | Strong |

| C-H out-of-plane bend (furan, vinyl) | 700 - 1000 | Strong |

Raman Spectroscopy (including SERS applications)

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound is expected to be dominated by vibrations that involve a change in polarizability. The C=C stretching vibrations of the furan ring and the allyl group are typically strong in the Raman spectrum. The symmetric vibrations of the furan ring are also expected to be prominent.

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique that can significantly enhance the Raman signal of molecules adsorbed on or near nanostructured metal surfaces. For this compound and its derivatives, SERS could be utilized for trace-level detection and for obtaining more detailed structural information. The furan ring, with its π-electron system and the oxygen heteroatom, can interact with the metal surface, leading to significant signal enhancement. SERS studies could potentially provide insights into the orientation of the molecule on the surface and the nature of the molecule-surface interaction. The enhancement would be particularly pronounced for the vibrational modes of the furan ring and the adjacent allyl group.

Table 4: Expected Prominent Raman Bands for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H stretch (furan, vinyl) | 3000 - 3100 | Medium |

| C=C stretch (alkene) | 1640 - 1680 | Strong |

| C=C stretch (furan) | 1500 - 1600 | Strong |

| Furan ring breathing | 1300 - 1400 | Strong |

| C-O stretch (alcohol) | 1050 - 1150 | Medium |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of chemical compounds. In the context of this compound and its derivatives, various MS methods provide critical information for their characterization and identification. Soft ionization techniques are often preferred to minimize fragmentation and preserve the molecular ion, while tandem mass spectrometry is employed to induce controlled fragmentation for structural elucidation.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique primarily used for the analysis of large, non-volatile, and thermally labile molecules. However, it has also found application in the analysis of small organic molecules, where it can provide rapid and sensitive detection with minimal sample preparation. For the analysis of this compound, MALDI coupled with a time-of-flight (TOF) mass analyzer would offer high sensitivity and mass accuracy.

The process involves co-crystallizing the analyte (this compound) with a large excess of a matrix compound, which strongly absorbs laser energy. A pulsed laser irradiates the sample spot, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase as intact, singly charged ions. Common matrices for small molecule analysis include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB). The resulting ions, typically protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, are then accelerated into the mass analyzer. While specific MALDI studies on this compound are not prevalent in the literature, the technique's utility for analyzing oligomers and polymers containing furan moieties has been demonstrated, suggesting its applicability for characterizing derivatives and potential reaction products of this compound. researchgate.netresearchgate.net

Table 1: Potential MALDI-TOF MS Parameters for this compound Analysis

| Parameter | Description |

| Instrument | MALDI Time-of-Flight (TOF) Mass Spectrometer |

| Laser | Nitrogen laser (337 nm) or Nd:YAG laser (355 nm) |

| Mode | Positive ion, reflectron mode for higher resolution |

| Matrix | α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) |

| Sample Prep | Dried-droplet method with analyte/matrix ratio of ~1:1000 |

| Expected Ions | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is an indispensable tool for the structural elucidation of organic molecules. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first stage of mass analysis, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second stage. This process provides a fragmentation pattern that serves as a structural fingerprint of the molecule.

For this compound (C₇H₈O₂), with a molecular weight of 124.14 g/mol , the protonated molecule [M+H]⁺ at m/z 125 would be selected as the precursor ion. The fragmentation pathways of related furan compounds often involve characteristic neutral losses. imreblank.ch Studies on similar structures, such as furo-furan lactones and furanones, have shown fragmentation dominated by the neutral loss of carbon monoxide (CO, 28 Da), water (H₂O, 18 Da), formaldehyde (CH₂O, 30 Da), and cleavage of side chains. imreblank.ch For this compound, CID would likely induce the loss of water from the alcohol group, cleavage of the C-C bond in the allyl side chain, and fragmentation of the furan ring itself. This detailed structural information is crucial for distinguishing it from isomers and identifying its derivatives in complex mixtures. nih.govmdpi.com

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 125)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Identity |

| 125.0597 | 107.0491 | 18.0106 (H₂O) | Dehydrated precursor ion |

| 125.0597 | 97.0284 | 28.0313 (C₂H₄) | Loss of ethylene from allyl group |

| 125.0597 | 95.0491 | 30.0106 (CH₂O) | Loss of formaldehyde |

| 125.0597 | 81.0335 | 44.0262 (C₂H₄O) | Cleavage of the allyl alcohol side chain |

| 125.0597 | 69.0335 | 56.0262 (C₃H₄O) | Furan ring fragment |

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound and its derivatives from complex mixtures, assessing purity, and performing quantitative analysis. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are non-volatile or thermally sensitive. For the analysis of this compound and related furan derivatives like furfuryl alcohol and 5-hydroxymethylfurfural, reversed-phase HPLC is the most common approach. shimadzu.comnih.govsigmaaldrich.com

In this method, a nonpolar stationary phase, typically a C8 or C18 silica-based column, is used with a polar mobile phase. nih.gov A gradient elution is often employed, starting with a high proportion of water and gradually increasing the concentration of an organic modifier like acetonitrile or methanol (B129727). This allows for the efficient separation of compounds with varying polarities. nih.gov Detection is commonly achieved using a Diode Array Detector (DAD) or a standard UV detector, as the furan ring exhibits strong UV absorbance. dgaequipment.com This method is highly reproducible and can be used for both qualitative and quantitative analysis. shimadzu.com

Table 3: Typical HPLC Parameters for Furan Derivative Analysis

| Parameter | Description |

| Instrument | HPLC system with DAD or UV detector |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of Water (A) and Acetonitrile or Methanol (B) nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min nih.gov |

| Column Temp. | 25 - 35 °C nih.govsigmaaldrich.com |

| Detection | UV at ~220 nm or ~280 nm |

| Injection Vol. | 2 - 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is the preferred method for analyzing volatile and thermally stable compounds. This compound, along with many of its derivatives, is amenable to GC analysis. The technique offers high resolution, allowing for the separation of closely related isomers. nih.gov

Samples are typically injected into a heated inlet, where they are vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase and a stationary phase coated on the column wall. For furan derivatives, a nonpolar or mid-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used. nih.govresearchgate.net A programmed temperature ramp is applied to the column oven to elute compounds in order of their boiling points and polarity. restek.com A Flame Ionization Detector (FID) can be used for quantification, providing excellent sensitivity for organic compounds.

Table 4: Typical GC Parameters for Furan Derivative Analysis

| Parameter | Description |

| Instrument | Gas Chromatograph with FID or MS detector |

| Column | HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film) nih.gov |

| Carrier Gas | Helium at a constant flow of ~1.0-1.4 mL/min nih.govrestek.com |

| Inlet Temp. | 250 - 280 °C nih.gov |

| Oven Program | e.g., 35°C (hold 3 min), ramp to 200°C at 20°C/min, hold 3 min nih.govrestek.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Mode | Split or Splitless |

Coupled GC-MS and HPLC-MS Systems

Hyphenated techniques that couple chromatography with mass spectrometry provide the most comprehensive analytical information, combining high-resolution separation with definitive identification and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile furan derivatives. thermofisher.comtandfonline.com After separation on the GC column, analytes enter the ion source of the mass spectrometer (typically using electron ionization, EI), where they are fragmented in a reproducible manner. The resulting mass spectrum provides a unique fingerprint that can be compared against spectral libraries for confident identification. For quantitative studies, the MS can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. restek.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is used for less volatile or thermally labile derivatives. The HPLC system is interfaced with the mass spectrometer via an ionization source such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These soft ionization techniques typically generate protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, providing clear molecular weight information. nih.gov Coupling HPLC with tandem mass spectrometry (LC-MS/MS) further enhances analytical power, allowing for the separation and subsequent structural confirmation of individual components in a complex mixture, making it a powerful tool for metabolite identification or stability studies of this compound derivatives. nih.govnih.gov

Other Advanced Spectroscopic Techniques

Beyond core structural elucidation techniques, other advanced spectroscopic methods provide critical insights into the electronic properties and potential applications of this compound and its derivatives. These techniques are particularly sensitive to the conjugated system formed by the furan ring and the adjacent allyl group.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful tool for investigating the electronic excited states of molecules. While detailed fluorescence data for this compound itself is not extensively documented in publicly available literature, the principles of fluorescence in related furan-containing compounds allow for a robust theoretical framework. Furan itself, along with many of its derivatives that possess extended π-conjugated systems, is known to be fluorescent. researchgate.netmdpi.com The fluorescence properties—such as excitation and emission wavelengths, quantum yield, and lifetime—are highly sensitive to the molecular structure and the local environment.

The π-conjugated system in this compound, which encompasses the furan ring and the allylic double bond, provides the necessary electronic structure for fluorescence. Upon absorption of a photon of appropriate energy, a π electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The subsequent relaxation of this electron back to the ground state can occur via the emission of a photon, a process observed as fluorescence.

Research on various furan derivatives demonstrates the tunability of their photophysical properties. For instance, certain furan-containing chiral spiro-fused polycyclic aromatic compounds have been shown to be highly emissive. mdpi.com Furthermore, novel furan-aminophosphonate derivatives have been synthesized that exhibit fluorescence emission in the far-red region of the spectrum, specifically between 650 nm and 750 nm. tandfonline.com This indicates that the emission characteristics of furan derivatives can be significantly altered by the introduction of different functional groups. For this compound derivatives, modifications to the furan ring or the allyl chain would be expected to modulate the energy of the excited state, thereby shifting the emission wavelength and affecting the fluorescence quantum yield.

Table 1: Representative Fluorescence Data for Furan Derivatives This table provides illustrative data from known fluorescent furan derivatives to contextualize the potential properties of this compound.

| Compound Class | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Reference |

|---|---|---|---|

| Furan-Aminophosphonate Derivatives | Not Specified | 650 - 750 | tandfonline.com |

| Furan-Containing Chiral Spiro-Fused PACs | ~340 | ~400 - 450 | mdpi.com |

| Coniferyl Alcohol (Structural Analogue) | 290 - 340 | 416 - 420 | nih.gov |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, providing information about electronic transitions within a molecule. For this compound and its derivatives, this technique is essential for characterizing the π→π* electronic transitions associated with their conjugated system. globalresearchonline.net

The fundamental chromophore, furan, displays absorption in the UV region. The electronic excitation spectrum of the closely related furfuryl alcohol is dominated by these π→π* transitions, indicating that the substitution of a hydroxymethyl group has only a minor perturbing effect on the frontier molecular orbitals of the furan ring. researchgate.net The UV absorption spectrum for furfuryl alcohol in solution has been recorded in the range of 195–292 nm. researchgate.net

In this compound, the presence of the allylic double bond extends the conjugation of the furan ring. This extension of the π-system is predicted to lower the energy gap between the HOMO and LUMO. Consequently, the molecule will absorb light at a longer wavelength compared to furan or furfuryl alcohol, a phenomenon known as a bathochromic (or red) shift.

Studies on other furan derivatives strongly support this principle. For example, the substitution of a phenyl group onto the 5-position of 2-furonitrile results in a significant bathochromic shift of 52 nm due to the prolongation of the conjugated system. chemicalpapers.com Similarly, more complex derivatives with extensive conjugation, such as 2,6-bis(furan-2-ylmethylidene)cyclohexan-1-one, show absorption maxima well into the UVA range, at 373 nm. mdpi.com Therefore, the UV-Vis spectrum of this compound is expected to feature a primary absorption band at a longer wavelength than that of furfuryl alcohol, reflecting its extended conjugated diene system. The precise position and molar absorptivity (ε) of this peak would be sensitive to solvent polarity and the presence of additional substituents in its derivatives.

Table 2: UV-Visible Absorption Maxima (λmax) for Furan and Related Compounds This table compiles λmax values for furan and its derivatives to illustrate the effect of conjugation on UV-Vis absorption.

| Compound | Absorption Maximum (λmax, nm) | Key Structural Feature | Reference |

|---|---|---|---|

| 2-Furonitrile | 242 | Furan ring with nitrile group | chemicalpapers.com |

| 5-Phenyl-2-furonitrile | 294 | Extended conjugation with phenyl ring | chemicalpapers.com |

| Furfuryl Alcohol | ~215-220 (in solution) | Furan ring with non-conjugated alcohol | researchgate.net |

| 2,6-Bis(furan-2-ylmethylidene)cyclohexan-1-one | 373 | Highly extended conjugated system | mdpi.com |

Theoretical and Computational Studies of 3 Furylallyl Alcohol

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For 3-Furylallyl alcohol, both Density Functional Theory (DFT) and ab initio methods would be the primary tools for investigation.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For this compound, DFT calculations would be instrumental in determining a variety of electronic properties.

Key applications would include:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Charge Distribution: Analyzing the distribution of electron density to identify electrophilic and nucleophilic sites within the molecule. This is often visualized using molecular electrostatic potential (MEP) maps.

Spectroscopic Properties: Predicting vibrational frequencies (infrared and Raman spectra) and electronic excitation energies (UV-Visible spectra).

A typical DFT study on this compound would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to achieve the desired accuracy.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |